molecular formula C7H4Cl3NO B8052734 1-(2,4,6-Trichloropyridin-3-yl)ethanone

1-(2,4,6-Trichloropyridin-3-yl)ethanone

Cat. No.: B8052734
M. Wt: 224.5 g/mol
InChI Key: YEBBCAXAPQQICH-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichloropyridin-3-yl)ethanone is a chemical compound characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethanone group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone can be synthesized through several methods, including:

  • Halogenation of Pyridine Derivatives: Starting with pyridine or its derivatives, halogenation reactions can introduce chlorine atoms at the desired positions.

  • Substitution Reactions: Using suitable precursors, substitution reactions can be employed to introduce the ethanone group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and substitution reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups at the pyridine ring.

Scientific Research Applications

1-(2,4,6-Trichloropyridin-3-yl)ethanone has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(2,4,6-Trichloropyridin-3-yl)ethanone is similar to other trichloropyridine derivatives, such as 1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one and 2,4,6-trichloropyrimidine. it is unique in its ethanone group, which imparts distinct chemical properties and reactivity compared to other compounds in this class.

Comparison with Similar Compounds

  • 1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one

  • 2,4,6-Trichloropyrimidine

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Properties

IUPAC Name

1-(2,4,6-trichloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBCAXAPQQICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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